Ethyl 4-(methylamino)benzoate
CAS No.: 10541-82-9
Cat. No.: VC21165953
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10541-82-9 |
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Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | ethyl 4-(methylamino)benzoate |
Standard InChI | InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3 |
Standard InChI Key | VHTKEUCWOHEYLB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC |
Introduction
Chemical Identity and Structure
Ethyl 4-(methylamino)benzoate (CAS No. 10541-82-9) is an aromatic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . The structure consists of a benzoic acid derivative where the carboxyl group is esterified with ethanol, and the para position of the benzene ring is substituted with a methylamino group. The compound is characterized by the following structural features:
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An ethyl ester group (-COOC2H5)
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A methylamino group (-NHCH3) at the para position
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A benzene ring as the core structure
The compound is also known by several synonyms, including 4-(Methylamino)benzoic Acid Ethyl Ester, Benzoic acid, 4-(methylamino)-, ethyl ester, NSC 265435, and Vitamin D2 Impurity 1 .
Physical and Chemical Properties
Physical Properties
Ethyl 4-(methylamino)benzoate appears as a brown solid under normal conditions . Its molecular weight of 179.22 g/mol makes it a relatively small organic molecule. The compound's structure contributes to its specific physical characteristics, including its solubility profile and stability.
Chemical Properties
The chemical properties of Ethyl 4-(methylamino)benzoate are largely determined by its functional groups:
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The ethyl ester group can undergo hydrolysis reactions, resulting in the formation of 4-(methylamino)benzoic acid.
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The methylamino group (-NHCH3) acts as a weak base and can participate in various reactions:
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It can undergo alkylation with alkyl halides
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It can react with electrophiles in electrophilic aromatic substitution reactions
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It can participate in hydrogen bonding, affecting the compound's solubility in various solvents
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The compound's reactivity is comparable to other para-substituted benzoic acid derivatives, with the methylamino group providing additional reactivity sites.
The synthesis of Ethyl 4-(methylamino)benzoate can be achieved through multiple routes, with the most common being the esterification of 4-(methylamino)benzoic acid with ethanol in the presence of an acid catalyst. A reference for this synthesis can be found in Tetrahedron Letters, 23, p. 3315, 1982 (DOI: 10.1016/S0040-4039(00)87603-0) .
Laboratory Synthesis
The typical laboratory synthesis involves the following steps:
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Preparation of 4-(methylamino)benzoic acid, often through selective methylation of 4-aminobenzoic acid
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Esterification with ethanol using a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid)
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Purification through recrystallization or chromatographic techniques
Industrial Production
For industrial-scale production, continuous flow reactors may be employed to optimize reaction conditions and improve yield. The process requires high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality.
Applications in Research and Industry
Ethyl 4-(methylamino)benzoate has several applications in research and industry:
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring a functionalized benzoate structure . Its utility in organic synthesis stems from the reactivity of both the ester group and the methylamino functionality.
Other Applications
The compound may also find applications in:
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Analytical chemistry as a reference standard
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Materials science for the preparation of specialized polymers
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Agricultural chemistry for the synthesis of crop protection agents
Comparison with Similar Compounds
Structural Analogues
Ethyl 4-(methylamino)benzoate can be compared with several structural analogues to understand structure-activity relationships and differences in physical and chemical properties. Table 1 presents a comparison of this compound with selected analogues.
Table 1: Comparison of Ethyl 4-(methylamino)benzoate with Structural Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Notable Properties |
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Ethyl 4-(methylamino)benzoate | C10H13NO2 | 179.22 | Reference compound | Brown solid, used in organic synthesis |
Methyl 4-(ethylamino)benzoate | C10H13NO2 | 179.22 | Methyl ester with ethylamino group | Potential local anesthetic effects |
Ethyl 4-hydroxy-3-(methylamino)benzoate | C10H13NO3 | 195.22 | Additional hydroxyl group | Different solubility and reactivity profile |
Ethyl 4-aminobenzoate (Benzocaine) | C9H11NO2 | 165.19 | Lacks methyl on amino group | Known local anesthetic |
4-(Methylamino)benzoic acid | C8H9NO2 | 151.16 | Carboxylic acid instead of ester | Different solubility profile |
Functional Differences
The presence of the methylamino group in Ethyl 4-(methylamino)benzoate distinguishes it from simple ethyl benzoate derivatives. This functional group:
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Increases the electron density of the aromatic ring through resonance effects
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Provides a site for hydrogen bonding
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Can participate in various chemical transformations
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May contribute to specific biological activities
Research Findings
While the specific research on Ethyl 4-(methylamino)benzoate appears limited in the provided search results, studies on related compounds provide insight into potential applications and properties.
Synthetic Chemistry Applications
The compound has been identified as useful in organic synthesis, serving as a building block for more complex molecules . Its reactivity profile makes it suitable for various transformations, including:
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Further functionalization of the aromatic ring
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Modifications of the methylamino group
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Transformations of the ester group
Chemical Reactivity Studies
Research on similar compounds suggests that Ethyl 4-(methylamino)benzoate would participate in common reactions such as:
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Hydrolysis of the ester group under acidic or basic conditions
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N-alkylation of the methylamino group
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Electrophilic aromatic substitution reactions
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Reduction of the ester to the corresponding alcohol
Future Research Directions
Several avenues for future research on Ethyl 4-(methylamino)benzoate seem promising:
Medicinal Chemistry
Further investigation into the biological activities of this compound and its derivatives could lead to the development of new therapeutic agents. Structure-activity relationship studies would be valuable in optimizing potential pharmacological properties.
Materials Science
The compound's structural features might make it useful in the development of specialized materials, such as:
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Polymers with specific properties
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Photosensitive materials
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Advanced coatings with tailored characteristics
Catalysis
Derivatives of Ethyl 4-(methylamino)benzoate could potentially serve as ligands in catalytic systems, leveraging the coordinating ability of the amine functionality.
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